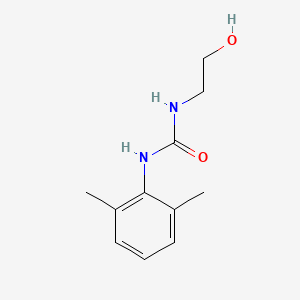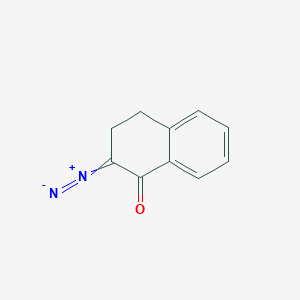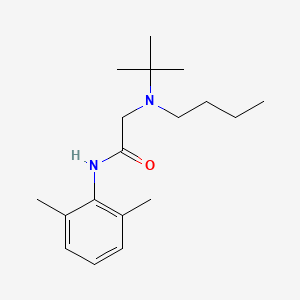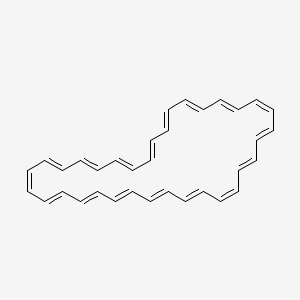
N-(2,6-Dimethylphenyl)-N'-(2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxyethyl group attached to the nitrogen atom of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA typically involves the reaction of 2,6-dimethylaniline with ethylene carbonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts such as potassium carbonate can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 1-(2,6-DIMETHYLPHENYL)-3-(2-OXOETHYL)UREA.
Reduction: Formation of 1-(2,6-DIMETHYLPHENYL)-3-(2-AMINOETHYL)UREA.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl group plays a crucial role in this interaction by forming hydrogen bonds with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-DIMETHYLPHENYL)-3-(2-AMINOETHYL)UREA: Similar structure but with an amino group instead of a hydroxy group.
1-(2,6-DIMETHYLPHENYL)-3-(2-OXOETHYL)UREA: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
1-(2,6-DIMETHYLPHENYL)-3-(2-HYDROXYETHYL)UREA is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its ability to form hydrogen bonds, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
52266-82-7 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H16N2O2/c1-8-4-3-5-9(2)10(8)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15) |
Clé InChI |
IAOPNOVUQALDFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)


![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)


![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)



